molecular formula C14H28N2O2 B13550017 tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate

tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate

Cat. No.: B13550017
M. Wt: 256.38 g/mol
InChI Key: TVWKYDXVDVDCRR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 2-methyl-1-(piperidin-2-yl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amine groups during multi-step synthesis processes .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .

Medicine: The compound is utilized in medicinal chemistry for the development of new therapeutic agents. It is involved in the synthesis of drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethylenediamine
  • tert-Butyl piperidin-4-ylcarbamate

Comparison: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is unique due to its specific structure, which includes a piperidine ring and a tert-butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, tert-butyl carbamate lacks the piperidine ring, while N-Boc-ethylenediamine has a different amine structure .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(2-methyl-1-piperidin-2-ylpropyl)carbamate

InChI

InChI=1S/C14H28N2O2/c1-10(2)12(11-8-6-7-9-15-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17)

InChI Key

TVWKYDXVDVDCRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCCCN1)NC(=O)OC(C)(C)C

Origin of Product

United States

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